molecular formula C10H7FN4S2 B14904707 3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile

3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile

Cat. No.: B14904707
M. Wt: 266.3 g/mol
InChI Key: SWUYAMUAVXXSKH-UHFFFAOYSA-N
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Description

3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a benzonitrile moiety at position 2 via a methylthio linker. Safety guidelines emphasize handling precautions due to its reactive nitrile group and thermal sensitivity .

Properties

Molecular Formula

C10H7FN4S2

Molecular Weight

266.3 g/mol

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-fluorobenzonitrile

InChI

InChI=1S/C10H7FN4S2/c11-8-2-1-6(4-12)3-7(8)5-16-10-15-14-9(13)17-10/h1-3H,5H2,(H2,13,14)

InChI Key

SWUYAMUAVXXSKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CSC2=NN=C(S2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile is not fully understood but is believed to involve interactions with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzonitrile moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile is highlighted through comparisons with analogs. Key differences in substituents, physicochemical properties, and bioactivity are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents / Modifications Melting Point (°C) Yield (%) Key Biological Activity / Notes References
This compound 4-fluorobenzonitrile, methylthio linker Not reported Not reported Anticonvulsant potential (inferred from structural analogs)
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 2,4-Dichlorobenzyl, fluorophenyl urea Not reported Not reported ED50 = 0.65 μmol/kg (MES test), potent anticonvulsant
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethan-1-one (3e) 4-Fluorophenyl ethanone 148–150 64 Structural analog with lower lipophilicity
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one (3g) 4-Chlorophenyl ethanone 179–180 69 Enhanced halogen interaction potential
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-nitrophenyl)ethan-1-one (3j) 4-Nitrophenyl ethanone 140–142 62 Electron-withdrawing nitro group reduces bioavailability
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 3-Fluorophenyl substitution Not reported Not reported Fungicidal/insecticidal activity
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl-3-methyl-1H-pyrazole-4-carbonitrile (8a) Oxadiazole-thioacetyl, pyrazole-carbonitrile 177.8 (dec) 53.84 Dual heterocyclic system with moderate yield

Key Findings

Halogenated analogs (e.g., 3g with 4-chlorophenyl) show higher melting points and yields, suggesting greater stability and synthetic efficiency . Nitrophenyl derivatives (e.g., 3j) exhibit reduced bioavailability due to strong electron-withdrawing effects, limiting their therapeutic utility .

Structural Flexibility: Replacement of the methylthio linker with a propanoyl group (e.g., 7d in ) increases molecular weight and alters pharmacokinetic profiles . Bis-thiadiazole compounds (e.g., 2a in ) demonstrate modular synthesis but lack the benzonitrile group critical for specific target interactions .

Biological Activity Trends :

  • Anticonvulsant activity is strongly influenced by halogenated aryl groups (e.g., 2,4-dichlorobenzyl in ), with ED50 values as low as 0.65 μmol/kg .
  • Fluorine positioning (e.g., 3e vs. 5-(3-fluorophenyl)-thiadiazole in ) affects target specificity, with para-fluorine favoring anticonvulsant over insecticidal activity .

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